molecular formula C7H6BrNO B6270266 N-[(3-bromophenyl)methylidene]hydroxylamine CAS No. 52739-46-5

N-[(3-bromophenyl)methylidene]hydroxylamine

Cat. No.: B6270266
CAS No.: 52739-46-5
M. Wt: 200
InChI Key:
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Description

N-[(3-bromophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methylidene]hydroxylamine
  • N-[(2-bromophenyl)methylidene]hydroxylamine
  • N-[(3-chlorophenyl)methylidene]hydroxylamine

Uniqueness

N-[(3-bromophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological and chemical properties compared to its analogs.

Properties

CAS No.

52739-46-5

Molecular Formula

C7H6BrNO

Molecular Weight

200

Purity

95

Origin of Product

United States

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